5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester
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Overview
Description
5-amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester is an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Synthesis and Transformations
- Synthesis Techniques : 3-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its ethyl ester have been synthesized through a series of chemical transformations involving succinoylation, hydrolysis, esterification, and cyclization processes. These transformations highlight the chemical versatility of compounds related to 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in producing various derivatives (El-Ahl, Ismail, & Amer, 2003).
Chemical Reactions and Products
- Cyclization Mechanism Insights : Methyl 3-amino-2-thiophene carboxylate, a compound structurally similar to the mentioned chemical, reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These reactions provide insights into the cyclization mechanisms and the relative activities of the ester and imidate groups, which are crucial for understanding the chemical behavior of related compounds (Hajjem, Khoud, & Baccar, 2010).
Heterocyclic Synthesis
- Heterocyclic Derivatives Synthesis : Research has shown that starting with ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, various heterocyclic compounds can be synthesized. This process involves the creation of diverse compounds, demonstrating the potential of 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in heterocyclic chemistry (Deeb & El-Abbasy, 2006).
Novel Methods in Organic Chemistry
- Novel Preparation Methods : A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids has been described. This method, exemplified by the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate, showcases advanced techniques in organic synthesis relevant to compounds like 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester (Santilli, Kim, & Wanser, 1971).
Antibacterial Activity
- Antibacterial Properties : A study involving 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine (structurally related to the compound ) demonstrated that its derivatives exhibit antibacterial activities. This suggests the potential application of 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in developing new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
properties
Product Name |
5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 5-amino-3-(2-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-10-8-23-14(17)12(10)15(20)19(18-13)11-7-5-4-6-9(11)2/h4-8H,3,17H2,1-2H3 |
InChI Key |
SXGQRQVITZAZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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